molecular formula C10H10N2 B8812150 1,3-DIAMINONAPHTHALENE CAS No. 24824-28-0

1,3-DIAMINONAPHTHALENE

Cat. No.: B8812150
CAS No.: 24824-28-0
M. Wt: 158.20 g/mol
InChI Key: PKXSNWGPLBAAJQ-UHFFFAOYSA-N
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Description

1,3-DIAMINONAPHTHALENE is an organic compound with the molecular formula C10H10N2. It is one of the several isomers of naphthalenediamine, characterized by two amine groups attached to the naphthalene ring at the 1 and 3 positions. This compound is a white solid that tends to oxidize when exposed to air .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-DIAMINONAPHTHALENE can be synthesized through various methods. One common approach involves the reduction of 1,3-dinitronaphthalene using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the reduction process yielding 1,3-naphthalenediamine as the primary product .

Industrial Production Methods

Industrial production of 1,3-naphthalenediamine often involves the catalytic hydrogenation of 1,3-dinitronaphthalene. This method is preferred due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor, where 1,3-dinitronaphthalene is exposed to hydrogen gas in the presence of a palladium catalyst. The resulting product is then purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-DIAMINONAPHTHALENE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-DIAMINONAPHTHALENE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-naphthalenediamine involves its interaction with various molecular targets. The amine groups in the compound can form hydrogen bonds with other molecules, facilitating its binding to enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The compound can also undergo redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

1,3-DIAMINONAPHTHALENE can be compared with other naphthalenediamine isomers, such as 1,5-naphthalenediamine and 1,8-naphthalenediamine. While all these compounds share a similar naphthalene backbone, their chemical properties and reactivity differ due to the positions of the amine groups:

This compound is unique in its specific reactivity and applications, particularly in the synthesis of specialized organic compounds and its potential in biochemical research .

Properties

CAS No.

24824-28-0

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

naphthalene-1,3-diamine

InChI

InChI=1S/C10H10N2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,11-12H2

InChI Key

PKXSNWGPLBAAJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of (3) (1.0 g, 2.9 mmol) and SnCl2.2H2O (9.8 g, 436 mmol) in EtOAc (100 mL) was heated at reflux for 30 min. The white suspension was poured onto ice (ca. 100 g), and sat. aq. NaHCO3 was added until the aqueous layer was basic as shown by litmus paper inspection. The mixture was extracted with ethyl acetate, the organic layer was washed with water, dried and the solvent was removed under reduced pressure to give crude 1,3-naphthalenediamine. This material was dissolved in THF (30 mL) and treated with BOC2O (3.0 g). The mixture was heated under reflux for 5 hrs. The solvent was removed and the residue was purified by column chromatography on silica gel. Elution with CH2Cl2 gave naphthalene-1,3-(bis-tertbutoxycarbamate) (4) (0.916 g, 88%) as a brown solid: mp (petroleum ether) 129–131° C.; 1H NMR (CDCl3) δ 7.94 (s, 1H), 7.78 (s, 1H), 7.74 (m, 2H), 7.41 (m, 2H), 6.94 (s, 1H), 6.69 (s, 1H), 1.55 (s, 9H), 1.54 (s, 9H); 13C NMR δ 153.11, 152.75, 135.75, 134.75, 133.69, 128.47, 126.46, 124.36, 122.28, 119.67, 110.57, 110.47, 80.88, 80.57, 28.33. Anal (C20H26N2O4) C, H, N.
Name
( 3 )
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1 g
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reactant
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9.8 g
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reactant
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Quantity
100 mL
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solvent
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3 g
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30 mL
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Synthesis routes and methods II

Procedure details

In Scheme 1, conversion of 2,4-dinitro-1-hydroxynaphthalene (Martius Yellow; 1) to the iodide (3) is carried out by conversion to the trifluorosulfonate 2, followed by reaction with NaI. Concomitant reduction of the two nitro groups and removal of the iodine from 3 with SnCl2 then gave the 1,3-diaminonaphthalene 4. Protection of the amines with BOC anhydride, followed by electrophilic iodination with NIS (general method of Boger et al., J. Org. Chem., 2001 66, 5163), gave iodide 5. Allylation of the carbamate (NaH/allyl bromide) to give 6, followed by a Bu3SaH promoted 5-exo-trig free-radical cyclization of this with in situ TEMPO (general method of Boger et al.; J. Org. Chem., 2001, 66, 5163) gave 7, which was subsequently reduced (Zn/AcOH) to the alcohol 8 in quantitative yield. The alcohol was converted to the chloride 9 with Ph3P/CCl4. Acid-catalyzed deprotection (TFA) of 9 followed by regioselective coupling with 4-methoxysuccinic acid using EDCI gave the required 10a. This was deblocked by a suitable reagent, (for example, Grubb's carbene [Alcaide et al., Org. Lett., 2001, 3623] or preferably, sodium phenylsulfonate/camphorsulfonic acid/Pd(Ph3P)4 (modification of the method of Honda et al., J. Org. Chem. 1997, 62 8932) to the required 11a. This provides a 10-step synthesis of 11a from 1, with an overall yield of 32%. A similar synthesis gave the analogue 11b in 19% overall yield.
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[Compound]
Name
trifluorosulfonate
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four

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